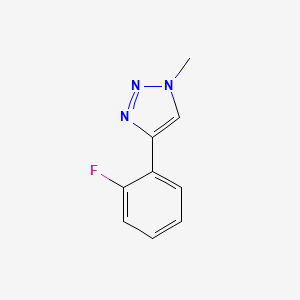
4-(2-fluorophenyl)-1-methyl-1H-1,2,3-triazole
Cat. No. B8338344
M. Wt: 177.18 g/mol
InChI Key: BMDUKPWZMCHCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08466181B2
Procedure details


Solution A was composed of 1-ethynyl-2-fluorobenzene (4.2 g, 35 mmol) and iodomethane (5.96 g, 42 mmol) in acetonitrile (94 mL) and Solution B was composed of sodium azide (2.73 g, 42 mmol) and copper(I) iodide (1.33 g, 6.99 mmol) in water (100 mL). The reaction was ran in Uniqsis FlowSyn apparatus at 150° C. at 100 psi with flow rate of 1.0 mL/min and residence time of 1.5 min for each solution A and B. The reaction flow eluent was collected in an aqueous ammonium hydroxide solution (25%) and the mixture extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 10 to 60% ethyl acetate in heptane) afforded the title compound (1.5 g, 24%) as a light yellow solid. MS: m/e=178.3 [M+H]+.
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Name
copper(I) iodide
Quantity
1.33 g
Type
catalyst
Reaction Step Nine

Name
Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[F:9])#[CH:2].I[CH3:11].[N-:12]=[N+:13]=[N-:14].[Na+]>C(#N)C.O.[Cu]I>[F:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]1[N:12]=[N:13][N:14]([CH3:11])[CH:2]=1 |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
Solution A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=C(C=CC=C1)F
|
Step Three
|
Name
|
|
|
Quantity
|
5.96 g
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Step Four
[Compound]
|
Name
|
Solution B
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
2.73 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Six
[Compound]
|
Name
|
solution A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
94 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Eight
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Nine
|
Name
|
copper(I) iodide
|
|
Quantity
|
1.33 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flow eluent was collected in an aqueous ammonium hydroxide solution (25%)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by chromatography (silica, 10 to 60% ethyl acetate in heptane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC=C1)C=1N=NN(C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
